Cas no 144672-55-9 (N-(2-aminopyridin-4-yl)acetamide)
N-(2-aminopyridin-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-amino-4-pyridinyl)-Acetamide
- N-(2-Amino-4-pyridinyl)acetamide
- CS-0210716
- 144672-55-9
- AKOS007930404
- N-(2-aminopyridin-4-yl)acetamide
- EN300-130500
- SCHEMBL5520232
-
- Inchi: 1S/C7H9N3O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H3,8,9,10,11)
- InChI Key: IQNRGWGUXUGTOT-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=CN=C(C=1)N
Computed Properties
- Exact Mass: 151.074561919g/mol
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 68Ų
N-(2-aminopyridin-4-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-130500-0.05g |
N-(2-aminopyridin-4-yl)acetamide |
144672-55-9 | 94% | 0.05g |
$493.0 | 2023-06-08 | |
| Enamine | EN300-130500-0.1g |
N-(2-aminopyridin-4-yl)acetamide |
144672-55-9 | 94% | 0.1g |
$644.0 | 2023-06-08 | |
| Enamine | EN300-130500-0.25g |
N-(2-aminopyridin-4-yl)acetamide |
144672-55-9 | 94% | 0.25g |
$920.0 | 2023-06-08 | |
| Enamine | EN300-130500-0.5g |
N-(2-aminopyridin-4-yl)acetamide |
144672-55-9 | 94% | 0.5g |
$1449.0 | 2023-06-08 | |
| Enamine | EN300-130500-1.0g |
N-(2-aminopyridin-4-yl)acetamide |
144672-55-9 | 94% | 1g |
$1857.0 | 2023-06-08 | |
| Enamine | EN300-130500-2.5g |
N-(2-aminopyridin-4-yl)acetamide |
144672-55-9 | 94% | 2.5g |
$3641.0 | 2023-06-08 | |
| Enamine | EN300-130500-5.0g |
N-(2-aminopyridin-4-yl)acetamide |
144672-55-9 | 94% | 5g |
$5387.0 | 2023-06-08 | |
| Enamine | EN300-130500-10.0g |
N-(2-aminopyridin-4-yl)acetamide |
144672-55-9 | 94% | 10g |
$7988.0 | 2023-06-08 | |
| TRC | B406083-2.5mg |
N-(2-aminopyridin-4-yl)acetamide |
144672-55-9 | 2.5mg |
$ 70.00 | 2022-04-27 | ||
| TRC | B406083-5mg |
N-(2-aminopyridin-4-yl)acetamide |
144672-55-9 | 5mg |
$ 95.00 | 2022-04-27 |
N-(2-aminopyridin-4-yl)acetamide Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on N-(2-aminopyridin-4-yl)acetamide
Professional Introduction to N-(2-aminopyridin-4-yl)acetamide (CAS No. 144672-55-9)
N-(2-aminopyridin-4-yl)acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 144672-55-9, has garnered attention due to its potential in drug development and molecular research. The molecular formula and structural properties of this compound make it a valuable candidate for various biochemical interactions, particularly in the synthesis of novel therapeutic agents.
The chemical structure of N-(2-aminopyridin-4-yl)acetamide consists of a pyridine ring substituted with an amine group at the 2-position and an acetamide moiety at the 4-position. This configuration allows for diverse functionalization, making it a versatile building block in medicinal chemistry. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity, facilitating various synthetic pathways. These characteristics have positioned this compound as a focal point in academic and industrial research.
In recent years, N-(2-aminopyridin-4-yl)acetamide has been extensively studied for its role in developing small-molecule inhibitors targeting critical biological pathways. Its pyridine core is particularly relevant in designing molecules that interact with enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The acetamide group provides a site for further derivatization, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
One of the most compelling aspects of N-(2-aminopyridin-4-yl)acetamide is its utility in fragment-based drug design. By leveraging its structural features, researchers can generate libraries of compounds with varying affinities and selectivities. This approach has been successfully applied in high-throughput screening campaigns to identify lead compounds for further optimization. The flexibility offered by the amine and acetamide functionalities allows for the creation of molecules that can modulate protein-protein interactions, a key strategy in modern drug discovery.
Recent advancements in computational chemistry have further enhanced the understanding of N-(2-aminopyridin-4-yl)acetamide's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the design of analogs with improved binding properties, reducing off-target effects and enhancing therapeutic efficacy. The integration of machine learning algorithms has expedited the process of identifying promising candidates from large compound libraries, significantly accelerating drug development timelines.
The synthesis of N-(2-aminopyridin-4-yl)acetamide involves multi-step organic reactions that highlight the compound's synthetic accessibility. Key steps include condensation reactions between 2-amino pyridine derivatives and acetic anhydride or acetyl chloride, followed by purification techniques such as column chromatography or recrystallization. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production required for preclinical and clinical studies.
In preclinical studies, N-(2-aminopyridin-4-yl)acetamide has demonstrated promising activity against various disease models. Its ability to inhibit key enzymes involved in metabolic pathways has shown potential therapeutic benefits in treating metabolic disorders. Additionally, its interaction with DNA repair mechanisms suggests applications in oncology, where it could enhance the efficacy of chemotherapeutic agents by modulating DNA damage response pathways. These findings underscore the compound's broad therapeutic potential.
The pharmacokinetic profile of N-(2-aminopyridin-4-yl)acetamide is another area of active investigation. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its translation from bench to bedside. Further research is focused on optimizing its solubility and bioavailability through structural modifications, ensuring that it can be developed into a viable drug candidate.
The role of N-(2-aminopyridin-4-yl)acetamide in addressing unmet medical needs is increasingly recognized by the scientific community. Its unique structural features and versatile reactivity make it a valuable tool for developing innovative therapeutics. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a pivotal role in future pharmaceutical advancements.
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